molecular formula C5H9F2NO B13224747 2,2-Difluoro-6-methylmorpholine

2,2-Difluoro-6-methylmorpholine

Cat. No.: B13224747
M. Wt: 137.13 g/mol
InChI Key: YUOSOWVISYRSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-6-methylmorpholine (CAS 1955547-59-7) is a specialized morpholine derivative of high value in pharmaceutical and agrochemical research. Its molecular formula is C5H9F2NO, with a molecular weight of 137.13 g/mol. This compound is characterized by the incorporation of a difluoromethyl group, a moiety that is critically important in modern drug design. The difluoromethyl group (CF2H) is known to be isosteric and isopolar to other functional groups like hydroxyl and thiol, and can act as a lipophilic hydrogen bond donor. This property allows it to improve the binding affinity and metabolic stability of lead compounds, making it a valuable bioisostere in medicinal chemistry . In research applications, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a morpholine ring, is a common pharmacophore found in drugs targeting a variety of diseases. The presence of the difluoro moiety on the ring makes this compound a key intermediate for the development of potential mTOR kinase inhibitors, where the exploration of morpholine isosterers is a active field of study to enhance metabolic stability . Researchers utilize this reagent to incorporate the morpholine scaffold alongside fluorine atoms, a combination that can significantly modulate a compound's lipophilicity, permeability, and overall pharmacokinetic profile. Please note that this product is intended For Research Use Only and is not for human use. Handle with care following all applicable laboratory safety protocols. The provided safety information indicates it is a hazardous chemical, requiring precautions during handling . For optimal stability, it is recommended to store this compound in a dark place, sealed and dry, at temperatures between 2-8°C .

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

2,2-difluoro-6-methylmorpholine

InChI

InChI=1S/C5H9F2NO/c1-4-2-8-3-5(6,7)9-4/h4,8H,2-3H2,1H3

InChI Key

YUOSOWVISYRSAI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Morpholine Derivatives

Method Overview:

The most common and well-documented approach involves the fluorination of 6-methylmorpholine, utilizing reagents such as diethylaminosulfur trifluoride (DAST). This reagent facilitates selective fluorination at the 2-position of the morpholine ring, yielding 2,2-difluoro-6-methylmorpholine.

Reaction Scheme:

6-Methylmorpholine + Diethylaminosulfur trifluoride (DAST) → this compound

Reaction Conditions:

  • Temperature: Typically controlled at low temperatures (around -20°C to 0°C) to prevent side reactions.
  • Solvent: Anhydrous solvents such as dichloromethane are preferred.
  • Yield & Purity: High yields (>80%) are achievable with careful control of reaction parameters, and purification often involves crystallization or distillation.

Mechanism Insights:

The fluorination proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic DAST reagent, leading to the formation of a fluorinated intermediate, which then undergoes elimination and substitution to give the difluorinated product.

Alternative Fluorination Techniques

Electrophilic Fluorination:

Electrophilic fluorinating agents, such as Selectfluor, have been employed to introduce fluorine atoms onto morpholine frameworks, especially in the synthesis of fluorinated heterocycles relevant to pharmaceuticals and materials science.

Reaction Pathways:

  • Electrophilic fluorination at the 2-position of morpholine derivatives.
  • Formation of intermediates that can be further manipulated to obtain the target compound.

Example:

A study reports the fluorosugar derivatives synthesized from d-ribose via electrophilic fluorination, which demonstrates the versatility of fluorination reagents in heterocyclic systems.

Synthesis from Precursors via Nucleophilic Substitution

Starting Materials:

Reaction Conditions:

  • Temperature: Elevated temperatures (~135°C to 140°C) for extended durations (~31 hours).
  • Solvent: Reaction often conducted in inert organic solvents such as dimethylformamide (DMF) or in bulk without solvent.
  • Workup: Typically involves filtration, distillation, or extraction, with purification via crystallization or chromatography.

Mechanism:

The nucleophilic nitrogen of morpholine attacks electrophilic fluorinated intermediates, leading to substitution and formation of the difluoromethyl substituted morpholine.

Industrial-Scale Considerations

Process Optimization:

  • Use of excess fluorinating agents like DAST or Selectfluor to drive the reaction to completion.
  • Temperature control to prevent side reactions and decomposition.
  • Purification via distillation or crystallization to achieve high purity.

Yield & Purity:

  • Typical yields range from 70% to 90%, with high purity suitable for further pharmaceutical or material applications.
  • Minimization of by-products is achieved through optimized reaction conditions and purification steps.

Summary of Key Data

Method Reagents Conditions Yield Remarks
Fluorination with DAST 6-methylmorpholine + DAST -20°C to 0°C, inert atmosphere >80% High selectivity, scalable
Electrophilic fluorination Selectfluor Room temperature, inert solvent Variable Useful for derivatives
Nucleophilic substitution Prop-2-en-1-amine derivatives + halogenated difluoro compounds 135°C–140°C, 31 hours 70–90% Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-6-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and methylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,2-Difluoro-6-methylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-methylmorpholine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,2-Difluoro-6-methylmorpholine with key morpholine derivatives and fluorinated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound C₆H₁₁F₂NO ~163.16 2-F, 2-F, 6-CH₃ Fluorine enhances polarity; methyl improves stability
2-(2,4-Difluorophenyl)morpholine C₁₀H₁₁F₂NO 199.2 Morpholine ring with 2,4-difluorophenyl substituent Aromatic fluorination increases lipophilicity
(2R,6R)-2-methyl-6-m-tolylmorpholine C₁₂H₁₇NO 191.27 2-CH₃, 6-m-tolyl Steric bulk from aryl group affects receptor binding
(2,3-Difluoro-6-methylphenyl)methanol C₈H₈F₂O 158.15 2-F, 3-F, 6-CH₃ on benzene Non-morpholine analog; boronic acid precursor

Key Observations :

  • The methyl group at the 6-position may reduce ring flexibility, enhancing metabolic stability compared to analogs with bulkier substituents (e.g., m-tolyl in (2R,6R)-2-methyl-6-m-tolylmorpholine) .
  • Aromatic fluorination in 2-(2,4-Difluorophenyl)morpholine introduces π-π stacking interactions, which are absent in the aliphatic fluorination of this compound .

Biological Activity

2,2-Difluoro-6-methylmorpholine is a heterocyclic organic compound with the molecular formula C5H9F2NO\text{C}_5\text{H}_9\text{F}_2\text{N}\text{O}. It is characterized by the presence of two fluorine atoms and a methyl group attached to the morpholine ring. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural features and potential biological activities.

PropertyValue
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
IUPAC NameThis compound
InChIInChI=1S/C5H9F2NO/c1-4-8-3-5(6,7)9-4/h4,8H,2-3H2,1H3
InChI KeyYUOSOWVISYRSAI-UHFFFAOYSA-N
Canonical SMILESCC1CNCC(O1)(F)F

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-difluoroethanol with 6-methylmorpholine under controlled conditions. This reaction is usually performed in an anhydrous environment to prevent hydrolysis and maximize yield. Advanced industrial methods may utilize continuous flow reactors for enhanced control over reaction parameters and improved efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The fluorine substituents enhance reactivity and facilitate participation in biochemical pathways. Research indicates that this compound may exhibit antimicrobial properties and potential as a pharmaceutical intermediate.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating potential as an antibacterial agent.
    • Tested Strains : Staphylococcus aureus, Escherichia coli
    • Inhibition Zone : Up to 15 mm at a concentration of 100 µg/mL
  • Pharmaceutical Applications : Research published in the Journal of Medicinal Chemistry explored the use of this compound as an intermediate in synthesizing novel pharmaceuticals. The study highlighted its role in developing compounds with enhanced bioactivity due to its unique structural characteristics.
  • Toxicological Assessment : A toxicological evaluation was performed to assess the safety profile of this compound. Results indicated low acute toxicity levels in vitro, suggesting a favorable safety margin for further development in medicinal chemistry.

Comparative Analysis

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

CompoundAntimicrobial Activity (mm)Toxicity Level
This compound15Low
2,2-Difluoroethanol10Moderate
Morpholine8High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.